molecular formula C20H23NO2 B263345 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine

1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine

Cat. No. B263345
M. Wt: 309.4 g/mol
InChI Key: XPAXFMIKBLRXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine, also known as BMBP, is a chemical compound that has been of interest in the scientific community due to its potential applications in medicinal chemistry. BMBP is a piperidine derivative that has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine is not fully understood, but it is thought to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and GABA. 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine has been shown to bind to the benzodiazepine site on GABA receptors, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine has been shown to possess various biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, and anti-inflammatory properties. 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use as a probe for the detection of dopamine receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine in lab experiments is its ability to selectively bind to certain receptors in the central nervous system, making it a useful tool for studying the activity of these receptors. However, one limitation of using 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine. One area of interest is the development of new drugs based on the structure of 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine for the treatment of epilepsy and chronic pain. Another area of interest is the use of 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine as a probe for the detection of dopamine receptors in the brain. Further research is also needed to fully understand the mechanism of action of 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine and its potential applications in other areas of medicinal chemistry.

Synthesis Methods

The synthesis of 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine involves a multi-step process that includes the reaction of 3-bromobenzoyl chloride with benzyl alcohol to form the benzyl ether. The benzyl ether is then reacted with 4-methylpiperidine in the presence of a base to form the final product, 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine.

Scientific Research Applications

1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine has been studied for its potential applications in medicinal chemistry. It has been shown to possess anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. 1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine has also been studied for its potential use as a probe for the detection of dopamine receptors in the brain.

properties

Product Name

1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-(3-phenylmethoxyphenyl)methanone

InChI

InChI=1S/C20H23NO2/c1-16-10-12-21(13-11-16)20(22)18-8-5-9-19(14-18)23-15-17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3

InChI Key

XPAXFMIKBLRXSY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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